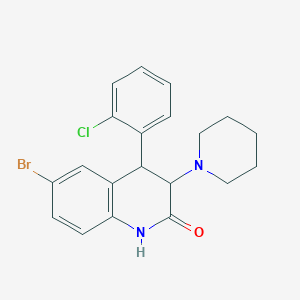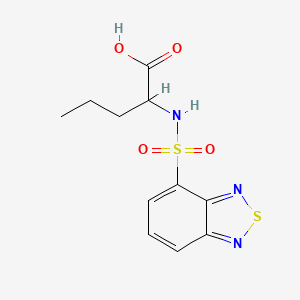![molecular formula C29H23N3O3 B11653211 3-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653211.png)
3-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the condensation of o-phenylenediamine with benzoyl chloride to form the benzodiazole ring. This intermediate is then reacted with 4-bromoacetophenone to introduce the phenyl group. Finally, the ethoxybenzamide moiety is attached through an amide coupling reaction using ethyl 3-aminobenzoate and appropriate coupling reagents such as EDCI and HOBt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other electrophiles.
科学研究应用
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its biological effects .
相似化合物的比较
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Exhibiting anti-inflammatory and analgesic activities.
Uniqueness
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-ETHOXYBENZAMIDE stands out due to its unique combination of the benzodiazole and ethoxybenzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C29H23N3O3 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C29H23N3O3/c1-2-35-24-10-6-9-22(17-24)29(34)30-23-14-11-20(12-15-23)28-31-25-16-13-21(18-26(25)32-28)27(33)19-7-4-3-5-8-19/h3-18H,2H2,1H3,(H,30,34)(H,31,32) |
InChI 键 |
GVKDJSIKAQGWSY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653131.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11653135.png)
![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653137.png)
![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-5-bromofuran-2-carboxamide](/img/structure/B11653149.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11653151.png)
![ethyl (5Z)-5-benzylidene-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653153.png)
![Ethyl 2-{[(4-chloro-2-nitrophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11653161.png)
![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11653164.png)
![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11653173.png)
![2-(3,4-Dimethoxyphenethyl)-5-[4-(4-quinazolinylamino)phenoxy]isoindoline-1,3-dione](/img/structure/B11653181.png)

![N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide](/img/structure/B11653185.png)
![2-Tert-butyl-2-methyl-5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11653188.png)

